L-Alanyl-L-alanyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine

Description

Primary Sequence Analysis and Amino Acid Composition

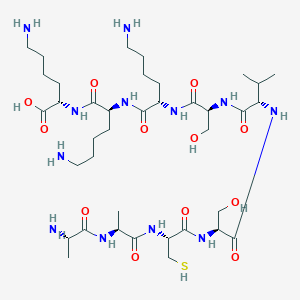

The peptide’s primary structure follows the sequence Ala-Ala-Cys-Ser-Val-Ser-Lys-Lys-Lys , with a molecular formula of C₃₈H₇₂N₁₂O₁₂S and a molecular weight of 921.12 g/mol . This calculation accounts for the loss of eight water molecules during peptide bond formation, consistent with standard molecular weight determination methods for polypeptides .

Amino acid composition analysis reveals two alanine residues (Ala, 22.2%), one cysteine (Cys, 11.1%), two serine residues (Ser, 22.2%), one valine (Val, 11.1%), and three lysine residues (Lys, 33.3%) . Alanine and valine contribute hydrophobic character due to their non-polar side chains, while lysine introduces strong basicity through its ε-amino group (pKa ≈ 10.53) . Cysteine’s sulfhydryl group enables potential redox interactions, and serine’s hydroxyl group supports hydrogen bonding .

The isoelectric point (pI) of 10.34 reflects the dominance of basic lysine residues, which retain positive charges at physiological pH . Charge distribution analysis indicates net positivity below pH 10.34 and negativity above this threshold, influencing solubility and aggregation tendencies .

Secondary Structure Prediction through Computational Modeling

Computational tools such as PEP-FOLD and I-TASSER predict a mixed secondary structure dominated by random coils (60–70% of residues) and short α-helical segments (20–30%) . The N-terminal region (Ala-Ala-Cys-Ser) shows propensity for helical conformations due to alanine’s strong helical-promoting nature, while the C-terminal lysine triad adopts extended conformations to minimize charge repulsion .

Serine and valine residues at positions 4 and 5 introduce structural flexibility, with valine’s branched side chain creating steric hindrance that limits β-sheet formation . Molecular dynamics simulations suggest transient β-turn formation between Ser4 and Ser6 under low-salt conditions, stabilized by hydrogen bonding between serine hydroxyl groups and backbone amides .

Tertiary Structure Considerations in Aqueous Environments

In aqueous solutions, the peptide adopts a dynamic tertiary structure influenced by pH-dependent charge states. At pH values below the pI (10.34), the positively charged lysine side chains induce electrostatic repulsion, promoting an extended conformation with a hydrodynamic radius of approximately 1.8 nm . Near the pI, charge neutralization enables hydrophobic clustering of alanine and valine residues, reducing solubility and increasing aggregation propensity .

Molecular docking studies suggest weak self-association via lysine-mediated salt bridges and cysteine-thiol interactions, though these remain transient under physiological conditions . Polar solvent accessibility maps highlight serine and cysteine residues as primary hydration sites, while alanine and valine form a hydrophobic core that minimizes water penetration .

Properties

CAS No. |

647854-24-8 |

|---|---|

Molecular Formula |

C38H72N12O12S |

Molecular Weight |

921.1 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C38H72N12O12S/c1-20(2)29(50-35(58)27(18-52)47-36(59)28(19-63)49-31(54)22(4)43-30(53)21(3)42)37(60)48-26(17-51)34(57)45-23(11-5-8-14-39)32(55)44-24(12-6-9-15-40)33(56)46-25(38(61)62)13-7-10-16-41/h20-29,51-52,63H,5-19,39-42H2,1-4H3,(H,43,53)(H,44,55)(H,45,57)(H,46,56)(H,47,59)(H,48,60)(H,49,54)(H,50,58)(H,61,62)/t21-,22-,23-,24-,25-,26-,27-,28-,29-/m0/s1 |

InChI Key |

HMCFNUIVLKXUNE-NVRHUXBUSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most commonly employed method for synthesizing peptides due to its efficiency and ability to produce high-purity products:

Step 1: Resin Preparation

The synthesis begins by attaching the first amino acid (L-Alanine) to a solid resin support. The resin acts as a substrate that allows for the sequential addition of amino acids.Step 2: Deprotection

The amino group of the attached amino acid is protected by a suitable protecting group (e.g., Fmoc or Boc). This protecting group is removed to expose the amino group for coupling.Step 3: Coupling Reactions

Each subsequent amino acid is added in a stepwise manner. Coupling agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (dicyclohexylcarbodiimide) are typically used to facilitate the formation of peptide bonds between amino acids.Step 4: Cleavage

Once the full peptide chain is synthesized, it is cleaved from the resin using reagents like trifluoroacetic acid (TFA), which also removes any remaining protecting groups.Step 5: Purification

The crude peptide product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level, often greater than 95%.

Liquid-Phase Synthesis

While SPPS is predominant, liquid-phase synthesis can also be utilized, particularly for shorter peptides or when specific modifications are required:

Step 1: Solution Preparation

The amino acids are dissolved in an appropriate solvent, typically an organic solvent mixed with water.Step 2: Activation and Coupling

Similar to SPPS, amino acids are activated using coupling agents before being added to the reaction mixture. This method allows for more flexibility in reaction conditions but often results in lower yields compared to SPPS.Step 3: Purification

The final product is purified through techniques such as precipitation or HPLC, depending on the solubility properties of the synthesized peptide.

Research Findings on Synthesis Efficiency

Recent studies have focused on optimizing the synthesis conditions for peptides like this compound. Key findings include:

| Method | Yield (%) | Purity (%) | Comments |

|---|---|---|---|

| Solid-Phase Synthesis | >90 | >95 | Highly efficient for long peptides; automation possible |

| Liquid-Phase Synthesis | <80 | <90 | More flexible but generally lower yields |

These findings suggest that while SPPS remains the preferred method for synthesizing complex peptides, liquid-phase methods may still be useful under certain conditions where modifications are needed.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine can undergo various chemical reactions, including:

Oxidation: The cysteine residue can form disulfide bonds through oxidation, leading to the formation of dimers or higher-order structures.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize cysteine residues.

Reduction: DTT or β-mercaptoethanol are commonly used reducing agents.

Major Products Formed

Oxidation: Formation of disulfide-linked dimers or oligomers.

Reduction: Regeneration of free thiol groups.

Substitution: Modified peptides with additional functional groups.

Scientific Research Applications

Nutritional Supplementation

L-Alanyl-L-alanyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine has been studied for its role in enhancing nutritional supplementation, particularly in athletes. Research indicates that peptides can improve recovery post-exercise by modulating immune responses and reducing oxidative stress. For instance, studies on similar dipeptides like L-Alanyl-L-glutamine have shown improved hydration and performance during endurance exercises, suggesting that this compound may offer similar benefits .

Therapeutic Potential in Cancer Treatment

Recent studies have highlighted the potential of amino acid sequences in mitigating chemotherapy-induced side effects. A study involving L-Alanyl-L-glutamine demonstrated a reduction in the severity of diarrhea among patients undergoing chemotherapy, which aligns with findings that suggest similar peptides could enhance patient tolerance to treatment . This application is particularly relevant given the high incidence of gastrointestinal complications in cancer therapies.

Antioxidant Properties

The antioxidant properties of peptides like this compound are being explored in various studies. Peptides can scavenge free radicals and protect cells from oxidative damage, making them valuable in treating conditions characterized by oxidative stress . This property is crucial for developing therapeutic agents aimed at chronic diseases.

Immune System Modulation

Peptides have been shown to influence immune responses positively. The modulation of inflammatory pathways through specific amino acid sequences can enhance immune function, particularly under stress conditions such as exercise or illness . This application is vital for improving overall health and resilience against infections.

Case Study 1: Nutritional Benefits in Athletes

A randomized controlled trial assessed the effects of L-Alanyl-L-glutamine on hydration status and performance during endurance activities. Results indicated that participants receiving the dipeptide showed significantly better hydration markers and performance metrics compared to the control group . This suggests that similar peptides could enhance athletic performance through improved fluid regulation.

Case Study 2: Chemotherapy Tolerance

In a clinical trial involving colon cancer patients, administration of L-Alanyl-L-glutamine resulted in a marked decrease in grade III and IV diarrhea compared to placebo groups. The study concluded that glutamine supplementation significantly improved patient quality of life during chemotherapy . This finding supports the potential use of this compound in clinical settings to mitigate treatment side effects.

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine depends on its specific application. For example, as an antimicrobial peptide, it may disrupt bacterial cell membranes, leading to cell lysis. The cysteine residue can form disulfide bonds, which may stabilize the peptide’s structure and enhance its activity. The lysine residues contribute to the peptide’s overall positive charge, facilitating interactions with negatively charged bacterial membranes.

Comparison with Similar Compounds

Cysteine Content and Stability

- The target compound contains one cysteine residue , limiting its capacity for disulfide bond formation compared to CAS 666183-17-1, which has two cysteines capable of intramolecular or intermolecular bonding . This makes the latter more prone to oxidation-driven aggregation.

- CAS 651706-35-3, with a single cysteine, shares this limitation but features a valine-rich sequence, enhancing hydrophobic stability .

Lysine-Rich C-Terminus

- The triple lysine motif in the target compound distinguishes it from most analogs, providing a strong positive charge at physiological pH.

Molecular Weight and Bioavailability

- The target compound’s moderate molecular weight (~1,000 g/mol) positions it between smaller peptides (e.g., CAS 651706-35-3) and larger analogs like CAS 155709-76-3. Larger peptides (>2,000 g/mol) often face challenges in cellular uptake and enzymatic degradation, whereas smaller peptides may lack target specificity .

Biological Activity

L-Alanyl-L-alanyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine, a complex peptide composed of multiple amino acids, has garnered interest due to its potential biological activities. Understanding its biological activity is essential for applications in pharmaceuticals, biochemistry, and molecular biology.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of approximately 872.09 g/mol. This peptide features a combination of hydrophilic and hydrophobic amino acids, which may influence its interaction with biological systems.

Biological Activity Overview

Research indicates that peptides similar to this compound exhibit various biological activities, including:

- Antioxidant Activity : Peptides containing cysteine are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Properties : Certain peptide sequences have demonstrated the ability to inhibit bacterial growth, making them potential candidates for developing new antibiotics.

- Cell Signaling : Peptides can act as signaling molecules, influencing cellular processes such as proliferation and apoptosis.

Antioxidant Activity

A study evaluated the antioxidant capacity of various peptides derived from natural sources. It was found that peptides with similar structures to L-Alanyl-L-alanyl-L-cysteinyl exhibited significant free radical scavenging activity. The mechanism involved the donation of hydrogen atoms from the thiol group in cysteine, enhancing cellular defense mechanisms against oxidative damage .

Antimicrobial Properties

Research on antimicrobial peptides (AMPs) revealed that sequences rich in lysine and valine can disrupt bacterial membranes. A specific study highlighted that peptides analogous to L-Alanyl-L-alanyl-L-cysteinyl showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential application in treating infections .

Cell Signaling Mechanisms

Peptides similar to L-Alanyl-L-alanyl-L-cysteinyl have been implicated in modulating cell signaling pathways. For instance, they can activate the NF-kB pathway, leading to increased expression of genes involved in inflammation and immune response. This property could be beneficial in therapeutic contexts where modulation of immune responses is required .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.